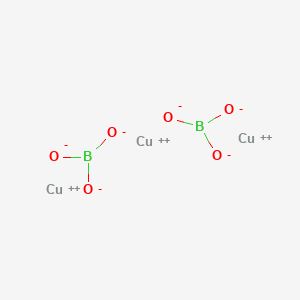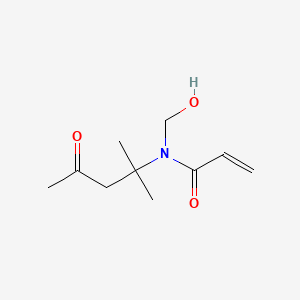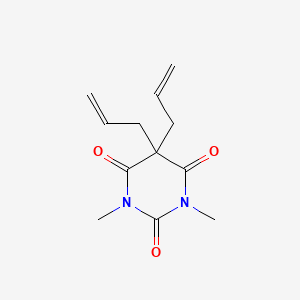
2-(Phenoxymethyl)oxolane
Vue d'ensemble
Description
2-(Phenoxymethyl)oxolane, also known as PMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMO is a cyclic ether that is commonly used as a building block in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Synthesis and Reactivity in Medicinal Chemistry
“2-(Phenoxymethyl)oxolane” plays a significant role in the synthesis and reactivity of medicinal chemistry . The oxetane ring, a structural feature of this compound, imparts unique properties in a medicinal chemistry context . It’s involved in oxetane synthesis through ring-closing approaches, with the cyclization step forming a C−O or C−C bond .
Formation of Oxetane Derivatives
This compound is used in the formation of oxetane derivatives . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .
Enhancement of Polymerization Kinetics and Polymer Properties
“2-(Phenoxymethyl)oxolane” is used in combination with epoxides to enhance polymerization kinetics and improve the physical properties of polymer films . Increasing oxetane concentrations improved epoxide conversion and drastically lowered the glass transition temperature (Tg) of the resulting polymers, thereby increasing the application range for cycloaliphatic epoxides .
Exploitation of Dark Cure in Polymer Systems
This compound is also used to exploit dark cure in polymer systems . Dark cure refers to the process where cationic polymerization may proceed long after the irradiation has ceased, leading to further property development over the course of hours or days . The use of oxetanes in conjunction with epoxides has the potential to decrease chain transfer during polymerization and enhance physical properties .
Mécanisme D'action
Target of Action
It is known that oxolane compounds, which include 2-(phenoxymethyl)oxolane, can interact with a wide spectrum of receptors and enzymes in biological systems .
Mode of Action
Oxolane compounds, in general, can bind with various receptors and enzymes in biological systems through non-covalent interactions . This interaction can lead to changes in the function of these targets, affecting the biological activities of the system.
Biochemical Pathways
Oxolane compounds are known to interact with various biochemical pathways due to their ability to bind with different receptors and enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interactions.
Result of Action
As an oxolane compound, it is likely to have diverse effects due to its ability to interact with various targets in biological systems .
Propriétés
IUPAC Name |
2-(phenoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHHWJOKWWYGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281917 | |
| Record name | 2-(phenoxymethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)oxolane | |
CAS RN |
46235-50-1 | |
| Record name | NSC23484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(phenoxymethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



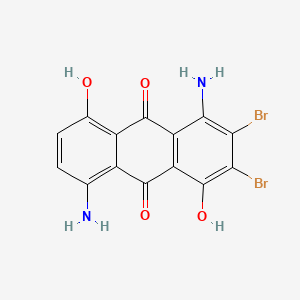
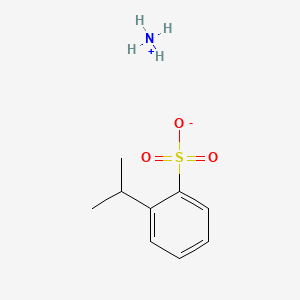
![(2S)-N-[2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B1616265.png)
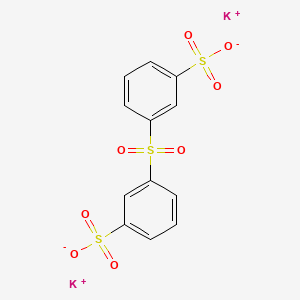

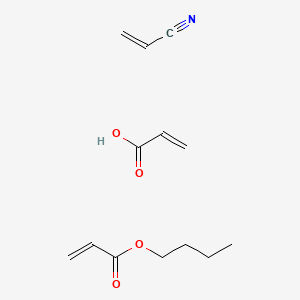

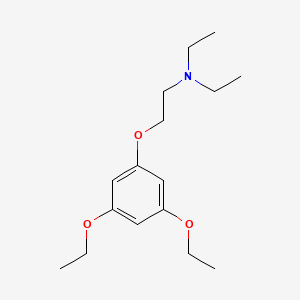
![Benzenesulfonyl azide, [2-(trimethoxysilyl)ethyl]-](/img/structure/B1616275.png)


